molecular formula C24H27NO3 B1139930 N-[N,O-Isopropylidene- CAS No. 158512-24-4

N-[N,O-Isopropylidene-

Cat. No.: B1139930
CAS No.: 158512-24-4
M. Wt: 377.5 g/mol
InChI Key: WLQFCUPIQRHKFS-KIZRIRGWSA-N
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Description

N-[N,O-Isopropylidene- is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of an isopropylidene group, which is a common protecting group used in organic synthesis to protect hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N,O-Isopropylidene- typically involves the reaction of a suitable precursor with acetone in the presence of an acid catalyst. For example, the preparation of 2,3-O-isopropylidene-β-D-ribofuranosylamine involves the reaction of ribopyranosylamine with acetone, 2,2-dimethoxypropane, and toluene-sulphonic acid . Another method involves the direct condensation of dipeptides with acetone to form 2-(2,2,4-trialkyl-5-oxoimidazolidin-1-yl)alkanoic acids .

Industrial Production Methods

Industrial production of N-[N,O-Isopropylidene- compounds often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[N,O-Isopropylidene- compounds undergo various types of chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the isopropylidene group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the isopropylidene group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of N-[N,O-Isopropylidene- compounds include:

    Oxidizing agents: Such as sodium metaperiodate and potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Acid catalysts: Such as p-toluenesulphonic acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of methyl α-D-glucopyranoside with 2,2-dimethoxypropane in the presence of p-toluenesulphonic acid yields methyl 4,6-O-isopropylidene-α-D-glucopyranoside .

Scientific Research Applications

N-[N,O-Isopropylidene- compounds have a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-[N,O-Isopropylidene- compounds are similar to other protecting groups used in organic synthesis, such as acetals and ketals. they offer unique advantages, such as:

    Stability: N-[N,O-Isopropylidene- compounds are more stable under acidic conditions compared to acetals.

    Selectivity: They provide selective protection and deprotection of hydroxyl groups, which is crucial in complex synthetic routes.

List of Similar Compounds

    Acetals: Used for protecting aldehydes and ketones.

    Ketals: Used for protecting ketones.

    Silyl ethers: Used for protecting alcohols.

Properties

CAS No.

158512-24-4

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

(2R)-1-[(3aR,8bS)-2,2-dimethyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-1-yl]-2-benzyl-3-[(2S)-oxiran-2-yl]propan-1-one

InChI

InChI=1S/C24H27NO3/c1-24(2)25(22-20-11-7-6-10-17(20)14-21(22)28-24)23(26)18(13-19-15-27-19)12-16-8-4-3-5-9-16/h3-11,18-19,21-22H,12-15H2,1-2H3/t18-,19+,21-,22+/m1/s1

InChI Key

WLQFCUPIQRHKFS-KIZRIRGWSA-N

SMILES

CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C

Isomeric SMILES

CC1(N([C@@H]2[C@H](O1)CC3=CC=CC=C23)C(=O)[C@@H](C[C@H]4CO4)CC5=CC=CC=C5)C

Canonical SMILES

CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C

Synonyms

[3aS-[3[S*(R*)],3aα,8aα]]-3,3a,8,8a-Tetrahydro-2,2-dimethyl-3-[2-(oxiranylmethyl)-1-oxo-3-phenylpropyl]-2H-indeno[1,2-d]oxazole; 

Origin of Product

United States

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